molecular formula C5H7N3O2 B1268207 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 4058-91-7

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1268207
CAS RN: 4058-91-7
M. Wt: 141.13 g/mol
InChI Key: NVRCXLPKLCKSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps, including ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, with a notable total yield of 73.26% (Heng, 2004). Another route involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, to their corresponding 5-cyano esters, showcasing the versatility in the synthesis of pyrazole derivatives (Beck et al., 1988).

Molecular Structure Analysis

Structural elucidation of similar compounds through X-ray diffraction confirmed the molecular structure, offering insights into the spatial arrangement and bonding patterns, which are crucial for understanding the reactivity and interaction with biological targets (李明 et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives, including reactions with electrophiles, acyl chlorides, and isocyanates, leads to a wide range of compounds with varying functionalities. This versatility is a key aspect of its chemical properties, enabling the synthesis of compounds with potential biological activity (Tanaka et al., 1986).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, of similar pyrazole derivatives have been characterized. These properties are essential for the development of materials and pharmaceutical compounds, as they influence solubility, stability, and formulation (Minga, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, highlight the potential of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatives in synthesizing a broad range of chemically and biologically relevant molecules. The exploration of these properties is crucial for expanding the applications of pyrazole derivatives in chemistry and biology (Bobko et al., 2012).

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • Field : Organic Chemistry and Medicinal Chemistry .
    • Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
    • Methods : The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : These compounds synthesized via a wide variety of approaches include biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry .
    • Application : Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Methods : The methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results : Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
  • Synthesis of 5-Amino-Pyrazole-4-Carbonitrile Derivatives

    • Field : Organic Chemistry .
    • Application : A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed . These compounds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic and anti-tumour compounds .
    • Methods : The synthesis involves the cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc)2, CuO/ZrO2, cerium (IV) ammonium nitrate, graphene oxide–TiO2, oxone, palladium and copper and alum have been studied for this reaction .
    • Results : The 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles were obtained in 86–96% yield .
  • Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives

    • Field : Organic Chemistry .
    • Application : Synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives using tannic acid–functionalized silica-coated Fe3O4 nanoparticles as a novel, green, and magnetically separable catalyst .
    • Methods : The synthesis involves the three-component mechanochemical reactions of synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .
    • Results : These compounds were produced in high yields and at short reaction times. The catalyst could be easily recovered and reused for six cycles with almost consistent activity .
  • Synthesis of Pyrazolo[3,4-b]pyridine Scaffold

    • Field : Organic Chemistry .
    • Application : To create combinatorial libraries based on the pyrazolo[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
    • Methods : The synthesis involves the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .
    • Results : This method allows for the creation of a diverse library of pyrazolo[3,4-b]pyridine compounds .
  • Synthesis of 1H-Pyrazolo[3,4-b]quinolines

    • Field : Organic Chemistry .
    • Application : Aldehyde 21 can also be prepared by reducing 5-amino-1-methyl (phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .
    • Methods : The synthesis involves the reduction of 5-amino-1-methyl (phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .
    • Results : This method allows for the preparation of aldehyde 21, which can be used in further synthetic transformations .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCXLPKLCKSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310440
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

4058-91-7
Record name 4058-91-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
3
Citations
O Bruno, C Brullo, F Bondavalli, S Schenone… - Bioorganic & medicinal …, 2009 - Elsevier
In this paper we report the synthesis and the chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters 2 functionalized in N1 with a methyl group or …
Number of citations: 37 www.sciencedirect.com
S Röhm, BT Berger, M Schröder… - Journal of Medicinal …, 2021 - ACS Publications
… For compounds 26c–26f, an amide coupling reaction was performed with imidazo[1,2-a]pyridine-3-carboxylic acid (25c) or 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (25d), which …
Number of citations: 2 pubs.acs.org
周军荣, 乔晋文, 肖建平, 帅勇斌 - 中国抗生素杂志, 2020 - zgkss.com.cn
… The starting material 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester was reacted with the triphenylmethyl chloride to obtain intermediate 1. Subsequently, the hydrolysis …
Number of citations: 6 www.zgkss.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.